BenchChemオンラインストアへようこそ!

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

Medicinal chemistry Kinase inhibitor design IKK-2 inhibition

N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide (CAS 1396863-96-9) is a heterocyclic small molecule with molecular formula C15H15N3OS2 and exact mass 317.06565446 g/mol, comprising a 1-methyl-4-(thiophen-2-yl)-1H-imidazole core linked via an ethyl spacer to a thiophene-3-carboxamide moiety. Its computed physicochemical properties—including an XLogP3 of 2.3, a topological polar surface area (TPSA) of 103 Ų, one hydrogen bond donor, and four hydrogen bond acceptors —place it within the drug-like chemical space.

Molecular Formula C15H15N3OS2
Molecular Weight 317.43
CAS No. 1396863-96-9
Cat. No. B2737056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide
CAS1396863-96-9
Molecular FormulaC15H15N3OS2
Molecular Weight317.43
Structural Identifiers
SMILESCN1C=C(N=C1CCNC(=O)C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C15H15N3OS2/c1-18-9-12(13-3-2-7-21-13)17-14(18)4-6-16-15(19)11-5-8-20-10-11/h2-3,5,7-10H,4,6H2,1H3,(H,16,19)
InChIKeyHKZDQZNGACWDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide (CAS 1396863-96-9): Procurement-Relevant Structural Identity and Physicochemical Profile


N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide (CAS 1396863-96-9) is a heterocyclic small molecule with molecular formula C15H15N3OS2 and exact mass 317.06565446 g/mol, comprising a 1-methyl-4-(thiophen-2-yl)-1H-imidazole core linked via an ethyl spacer to a thiophene-3-carboxamide moiety [1]. Its computed physicochemical properties—including an XLogP3 of 2.3, a topological polar surface area (TPSA) of 103 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]—place it within the drug-like chemical space. The compound belongs to the thiophene-3-carboxamide structural class, a scaffold extensively explored in IKK-2 (IκB kinase beta) inhibitor development programs [2].

Why N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide Cannot Be Replaced by Generic Thiophene-3-Carboxamide Analogs


Within the thiophene-3-carboxamide class, minor structural modifications produce substantial shifts in kinase selectivity, potency, and physicochemical behavior. The defining structural feature of this compound—the 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl substituent attached via an ethyl linker—is absent from well-characterized IKK-2 inhibitors such as TPCA-1 (5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide) and IKK-2 Inhibitor VI (5-phenyl-2-ureido-thiophene-3-carboxamide) . The imidazole ring introduces an additional hydrogen bond acceptor, alters the TPSA, and creates a distinct three-dimensional pharmacophore that cannot be replicated by simple phenyl or ureido-substituted thiophene-3-carboxamides [1]. Consequently, biological activity profiles, solubility, and metabolic stability are unlikely to translate across these structural subclasses, making generic substitution scientifically unsound.

N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Core Scaffold Distinction: Imidazole-Thiophene vs. Ureido-Thiophene-3-Carboxamide; Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation

The target compound incorporates a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety connected via an ethyl linker to the thiophene-3-carboxamide, yielding four hydrogen bond acceptors (4 HBA) and a TPSA of 103 Ų [1]. In contrast, TPCA-1 (5-(4-fluorophenyl)-2-ureidothiophene-3-carboxamide), a benchmark IKK-2 inhibitor with an IC50 of 17.9 nM [2], possesses a ureido substituent at the thiophene 2-position, contributing a different HBA count and TPSA of approximately 117 Ų [3]. The imidazole ring introduces an sp² nitrogen capable of participating in metal coordination or hydrogen bonding distinct from the ureido oxygen, potentially altering kinase selectivity profiles.

Medicinal chemistry Kinase inhibitor design IKK-2 inhibition

Lipophilicity Differentiation: XLogP3 Comparison with Clinically Studied Thiophene-3-Carboxamide IKK-2 Inhibitors

The target compound exhibits a computed XLogP3 of 2.3 [1], placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five. BI605906, a structurally distinct IKK-β inhibitor with an IC50 of 380 nM at 0.1 mM ATP [2], has a higher molecular weight and likely higher logP. TPCA-1 (XLogP3 ≈ 2.8) is slightly more lipophilic [3]. The lower lipophilicity of the target compound may reduce non-specific protein binding and phospholipidosis risk compared to more lipophilic analogs.

Drug-likeness Lipophilicity ADME prediction

Structural Differentiation from Pyridine-3-Carboxamide Analog: Impact on Hydrogen Bonding and Solubility

The pyridine-3-carboxamide analog (CAS 1396863-79-8, N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)nicotinamide) replaces the thiophene-3-carboxamide with a pyridine-3-carboxamide, altering both the hydrogen bond acceptor character (pyridine nitrogen vs. thiophene sulfur) and the ring electronics . The target compound's thiophene sulfur is a weak hydrogen bond acceptor compared to the pyridine nitrogen, which is a strong HBA. This difference is predicted to reduce aqueous solubility of the pyridine analog due to stronger crystal packing interactions, whereas the thiophene-3-carboxamide may exhibit improved solubility [1]. Published data for the pyridine analog confirm a lower molecular weight (312.4 Da) but no solubility advantage has been reported .

Solubility Crystal engineering Hydrogen bonding

Synthetic Tractability and Derivatization Potential as a Scaffold for Focused Library Synthesis

The compound's modular architecture—consisting of a primary amine-reactive carboxamide, an ethyl linker, and a functionalized imidazole—enables straightforward diversification at three distinct positions (thiophene-3-carboxamide terminus, imidazole N1-methyl, and imidazole C4-thiophene) [1]. This contrasts with the ureido-thiophene-3-carboxamide series (e.g., TPCA-1 derivatives), where the 2-ureido group imposes synthetic constraints on late-stage functionalization [2]. The ethylenediamine-derived linker in the target compound provides conformational flexibility that the rigid ureido linkage cannot achieve, potentially enabling access to binding pockets inaccessible to TPCA-1-like inhibitors. Patents in the thiophene-carboxamide IKK-2 inhibitor space explicitly claim compounds with imidazole-containing side chains as a distinct subgenus [3].

Chemical biology Library synthesis Structure-activity relationship

Optimal Research and Industrial Application Scenarios for N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide


IKK-2 / NF-κB Pathway Probe Development via Focused Library Synthesis

Researchers constructing focused libraries targeting the IKK-2 ATP-binding pocket can use this compound as a core scaffold for systematic SAR exploration. The three chemically distinct diversification points—the thiophene-3-carboxamide terminus, the imidazole C4 position, and the N1-methyl group—enable independent modification of vectors probing the hinge region, the solvent-exposed channel, and the selectivity pocket. This modularity addresses the need for novel IKK-2 chemotypes beyond the crowded ureido-thiophene-3-carboxamide space [1].

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Programs

With an XLogP3 of 2.3 and TPSA of 103 Ų, this compound falls within the favorable range for CNS penetration. Organizations pursuing brain-penetrant kinase inhibitors can employ it as a physicochemical benchmark to calibrate property-driven design, particularly when comparing against TPCA-1 (XLogP3 ~2.8, higher TPSA) [2]. Procurement of this scaffold enables early assessment of CNS drug-likeness parameters without committing to resource-intensive synthesis of the full TPCA-1 series.

Negative Control or Tool Compound for Imidazole-Containing Kinase Chemotypes

Given its structural similarity to the imidazole-bearing VEGFR-2 inhibitor AG-28262 (which contains a 1-methyl-1H-imidazol-2-yl-thienopyridine moiety) [3], this compound may serve as a specificity control or inactive analog for profiling imidazole-based kinase inhibitor selectivity. Its thiophene-3-carboxamide (rather than benzo[b]thiophene-3-carboxamide) structure provides a cleaner pharmacophore for deconvoluting imidazole-driven vs. thiophene-driven binding contributions.

Interlaboratory Reference Standard for Thiophene-Imidazole Heterocyclic Chemistry Methodology Development

The compound's defined CAS number (1396863-96-9), established molecular formula (C15H15N3OS2), and published InChI Key (HKZDQZNGACWDFQ-UHFFFAOYSA-N) [4] make it suitable as an interlaboratory reference standard. Analytical chemistry groups can use it for method validation in LC-MS, NMR quantification, and purity assessment of thiophene-imidazole hybrid compounds, where matrix effects and ionization efficiency differ from simpler thiophene or imidazole standards.

Quote Request

Request a Quote for N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.